3,3'-Oxybis[5-(trifluoromethyl)benzenamine]

Polyimide Synthesis Dielectric Materials Fluorinated Polymers

Sourcing diamine monomers for advanced polyimides often fails when generic analogs compromise film transparency and dielectric performance. 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] (CAS 133532-74-8) is the exact building block required to meet next-generation material specifications. Key supply and performance differentiators include: • Directly enables colorless polyimide films by disrupting intermolecular charge-transfer complexes. • Achieves dielectric constants (ε) in the 2.59-2.93 range, enabling faster signal propagation for 5G/6G flexible circuits. • Meta-substituted ether architecture ensures superior organosolubility for cost-effective solution casting and spin-coating processes.

Molecular Formula C14H10F6N2O
Molecular Weight 336.23 g/mol
CAS No. 133532-74-8
Cat. No. B164774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3'-Oxybis[5-(trifluoromethyl)benzenamine]
CAS133532-74-8
Molecular FormulaC14H10F6N2O
Molecular Weight336.23 g/mol
Structural Identifiers
SMILESC1=C(C=C(C=C1N)OC2=CC(=CC(=C2)N)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C14H10F6N2O/c15-13(16,17)7-1-9(21)5-11(3-7)23-12-4-8(14(18,19)20)2-10(22)6-12/h1-6H,21-22H2
InChIKeyMJNXYRHZDBJIHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Overview of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine]


3,3'-Oxybis[5-(trifluoromethyl)benzenamine] (CAS 133532-74-8) is an aromatic diamine monomer characterized by a flexible central ether linkage and two electron-withdrawing trifluoromethyl (-CF3) groups in the meta position relative to the amine functionalities . This specific substitution pattern is the primary driver of its utility in polymer chemistry, particularly for the synthesis of advanced polyimides (PIs) and poly(ether imide)s (PEIs) where it imparts enhanced solubility, optical transparency, and a reduced dielectric constant compared to non-fluorinated analogs [1]. It is a key building block for developing high-performance materials for the aerospace, electronics, and gas separation industries .

Why Generic Substitution Fails


Generic substitution of diamines in high-performance polymer synthesis is not feasible due to the direct and quantifiable relationship between monomer structure and final polymer properties. The performance profile of a polyimide—encompassing its solubility, thermo-mechanical stability, dielectric behavior, and optical transparency—is exquisitely sensitive to the diamine's geometry and electronic character [1]. Replacing 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] with a common analog like 4,4'-oxydianiline (ODA) or a rigid fluorinated diamine like 2,2'-bis(trifluoromethyl)benzidine (TFMB) will result in a polymer with a fundamentally different property set, potentially failing the application's specific requirements for processability, optical clarity, or electrical insulation [2]. The evidence below quantifies the performance delta achieved by this specific monomer structure.

Quantitative Performance Comparison


Dielectric Constant Reduction

Polyimides synthesized from trifluoromethyl-substituted bis(ether amine)s, the class of monomer to which 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] belongs, exhibit significantly lower dielectric constants compared to their non-fluorinated counterparts. The incorporation of the bulky, electron-withdrawing -CF3 groups increases free volume and reduces polarizability, which is crucial for high-frequency microelectronic applications requiring minimal signal delay [1].

Polyimide Synthesis Dielectric Materials Fluorinated Polymers

Optical Transparency Enhancement

The meta-substituted -CF3 and ether linkage in 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] disrupts the formation of intermolecular charge-transfer complexes (CTC), which are responsible for the characteristic deep yellow-to-brown color of standard aromatic polyimides [1]. This structural feature is a key differentiator for applications requiring colorless and highly transparent films, such as flexible displays and optical waveguides.

Colorless Polyimide Optical Film Fluorinated Polymer

Organosolubility Advantage

While 2,2'-bis(trifluoromethyl)benzidine (TFMB) is a widely used fluorinated diamine known for imparting high rigidity and thermal stability, it can lead to polyimides with limited solubility . In contrast, the central ether linkage in 3,3'-Oxybis[5-(trifluoromethyl)benzenamine] introduces chain flexibility, which, when combined with the -CF3 groups, is a deliberate design to enhance organosolubility. This is a critical advantage for solution-based processing techniques [1].

Polymer Processability Organosolubility Polyimide Synthesis

Recommended Application Scenarios


Low-Dielectric Polyimides for Flexible Circuits

This monomer is a prime candidate for developing the polyimide dielectric layer in next-generation flexible printed circuits for 5G/6G communication devices. The quantitative evidence shows that incorporating -CF3 groups from this diamine class reduces the dielectric constant to the 2.59-2.93 range [1]. This lower dielectric constant directly translates to faster signal propagation and reduced crosstalk in high-frequency circuits, a performance metric that cannot be achieved with standard, non-fluorinated polyimides like Kapton® (ε ~3.4) [2].

Colorless Films for Flexible Displays

The structural features of 3,3'-Oxybis[5-(trifluoromethyl)benzenamine]—the flexible ether linkage and meta-substituted -CF3 groups—are specifically responsible for disrupting intermolecular charge-transfer complex (CTC) formation, resulting in colorless polyimide films [1]. This property is essential for replacing rigid glass in foldable smartphones and rollable OLED displays. For procurement, this monomer provides a direct pathway to synthesizing a polymer that meets the stringent optical clarity requirements (e.g., high transmittance, low yellowness index) of these applications.

Solution-Processable Coatings and Membranes

The enhanced organosolubility conferred by this monomer's flexible ether linkage, as supported by class-level inference on similar bis(ether amine)s [1], makes it suitable for applications requiring solution-based fabrication. This includes spin-coating dielectric interlayers, casting gas separation membranes [2], or fabricating high-temperature composite prepregs. This processability advantage over rigid, less soluble diamine monomers (e.g., TFMB) can significantly reduce manufacturing costs and complexity.

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